Cas no 2060045-27-2 (3-aminopropyl prop-2-enoate, trifluoroacetic acid)

3-Aminopropyl prop-2-enoate is an acrylate ester derivative featuring a reactive primary amine group, making it a versatile intermediate for polymer synthesis and surface modification. Its bifunctional structure allows for crosslinking or functionalization in applications such as adhesives, coatings, and biomedical materials. Trifluoroacetic acid (TFA) is a strong carboxylic acid widely used as a solvent, catalyst, or reagent in organic synthesis, peptide deprotection, and HPLC analysis. Its high acidity and volatility make it suitable for precise reactions requiring mild conditions. Together, these compounds offer advantages in controlled polymerization, peptide chemistry, and specialty material fabrication, where tailored reactivity and purity are critical.
3-aminopropyl prop-2-enoate, trifluoroacetic acid structure
2060045-27-2 structure
Product Name:3-aminopropyl prop-2-enoate, trifluoroacetic acid
CAS No:2060045-27-2
MF:C8H12F3NO4
MW:243.180393218994
MDL:MFCD30502156
CID:5154019
PubChem ID:126797014
Update Time:2025-05-23

3-aminopropyl prop-2-enoate, trifluoroacetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Aminopropyl prop-2-enoate
    • trifluoroacetic acid 3-aminopropyl prop-2-enoate
    • 2,2,2-trifluoroacetic acid
    • 3-aminopropyl prop-2-enoate, trifluoroacetic acid
    • MDL: MFCD30502156
    • Inchi: 1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7)
    • InChI Key: NPZKFFAXUGTGOU-UHFFFAOYSA-N
    • SMILES: C(F)(F)(F)C(=O)O.C(=O)(C=C)OCCCN

3-aminopropyl prop-2-enoate, trifluoroacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-341827-0.05g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
0.05g
$197.0 2023-09-03
Enamine
EN300-341827-0.1g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
0.1g
$293.0 2023-09-03
Enamine
EN300-341827-0.25g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
0.25g
$418.0 2023-09-03
Enamine
EN300-341827-0.5g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
0.5g
$656.0 2023-09-03
Enamine
EN300-341827-1.0g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
1g
$0.0 2023-06-07
Enamine
EN300-341827-2.5g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
2.5g
$1650.0 2023-09-03
Enamine
EN300-341827-5.0g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
5.0g
$2443.0 2023-02-23
Enamine
EN300-341827-10.0g
3-aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
10.0g
$3622.0 2023-02-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046432-1g
3-Aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
1g
¥3423.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046432-5g
3-Aminopropyl prop-2-enoate, trifluoroacetic acid
2060045-27-2 95%
5g
¥9926.0 2023-03-11

Additional information on 3-aminopropyl prop-2-enoate, trifluoroacetic acid

Compound CAS No. 2060045-27-2: 3-Aminopropyl Prop-2-enoate, Trifluoroacetic Acid

The compound with CAS No. 2060045-27-2, commonly referred to as 3-Aminopropyl Prop-2-enoate, Trifluoroacetic Acid, is a significant chemical entity in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, synthesis methods, applications, and recent research advancements.

3-Aminopropyl Prop-2-enoate is an alpha,beta-unsaturated ester derivative with a trifluoroacetic acid moiety. The presence of the trifluoroacetyl group imparts unique electronic and steric properties to the molecule, making it highly versatile in chemical reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of advanced materials, including polymers and pharmaceutical agents.

The synthesis of 3-Aminopropyl Prop-2-enoate, Trifluoroacetic Acid involves a multi-step process that typically begins with the reaction of propargyl alcohol with an appropriate amine derivative. The introduction of the trifluoroacetyl group is achieved through a nucleophilic acylation step, which ensures high regioselectivity and yield. Researchers have optimized this process by employing catalytic systems that enhance reaction efficiency and minimize byproduct formation.

One of the most promising applications of this compound lies in its use as a building block for synthesizing bioactive molecules. For instance, recent research has demonstrated its utility in the construction of peptide mimetics and enzyme inhibitors. These molecules have shown potential in treating various diseases, including cancer and neurodegenerative disorders.

In addition to its role in drug discovery, 3-Aminopropyl Prop-2-enoate has also found applications in polymer chemistry. Its ability to undergo controlled polymerization under specific conditions has led to the development of novel polymeric materials with tailored mechanical and thermal properties. These materials are being explored for use in advanced composites, coatings, and electronic devices.

Recent advancements in green chemistry have further expanded the scope of this compound's applications. Researchers have developed environmentally friendly synthesis routes that utilize renewable resources and minimize waste generation. For example, the use of biocatalysts such as lipases has enabled the selective formation of 3-Aminopropyl Prop-2-enoyl derivatives under mild conditions.

The structural versatility of Trifluoroacetic Acid Derivatives like this compound makes them valuable tools in organic synthesis. Their ability to participate in a wide range of reactions, including Michael additions, conjugate additions, and cycloadditions, underscores their importance in constructing complex molecular architectures.

In conclusion, 3-Aminopropyl Prop-2-enoyl Trifluoroacetic Acid (CAS No. 2060045-27-) is a multifaceted compound with significant potential across various fields. Its unique chemical properties, coupled with recent research advancements, position it as a key player in the development of innovative materials and therapeutic agents.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.